molecular formula C17H28O3 B12349706 Carbonic acid, methyl ester, [(E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester CAS No. 959311-20-7

Carbonic acid, methyl ester, [(E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester

Cat. No.: B12349706
CAS No.: 959311-20-7
M. Wt: 280.4 g/mol
InChI Key: HNNAWWKVHMWQCN-NCZFFCEISA-N
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Description

Bond Geometry

  • Double bonds : The 2E, 6E, and 10E configurations enforce a zigzag conformation, with bond angles of approximately 120° around each sp²-hybridized carbon.
  • Methyl substituents : The 3-, 7-, and 11-methyl groups project alternately above and below the plane of the carbon chain, creating a helical twist.

Stereochemical Considerations

  • Chirality : The compound lacks chiral centers due to the symmetry of its methyl branches and planar double bonds.
  • Cis-trans isomerism : While the (E,E,E) configuration is specified, theoretical cis isomers could exist but are not commonly reported in synthetic or natural sources.

A comparative analysis with geranyl 2-methylbutyrate (CID 6437648) reveals similar stereochemical constraints, though the latter lacks the central carbonate group and third double bond.

Comparative Analysis with Related Terpenoid Carbonates

The structural uniqueness of this compound becomes apparent when contrasted with other terpenoid esters and carbonates:

Feature Carbonic Acid, Methyl Ester, [(E,E)-3,7,11-Trimethyl-2,6,10-Dodecatrien-1-Yl] Ester Geranyl 2-Methylbutyrate (CID 6437648) Farnesyl Octanoate (CID 5352773)
Molecular Formula C₁₅H₂₂O₃ C₁₅H₂₆O₂ C₂₃H₄₀O₂
Functional Groups Carbonate ester Monoester Monoester
Double Bonds 3 (E,E,E) 2 (E) 3 (E,E,E)
Branches 3 methyl groups 2 methyl groups 3 methyl groups

The carbonate group in the target compound introduces greater polarity compared to simple esters, potentially enhancing solubility in polar aprotic solvents. However, the extended hydrophobic diterpenoid chain likely dominates its physicochemical behavior.

Conformational Studies via Computational Modeling

Computational studies using density functional theory (DFT) and molecular mechanics reveal critical insights into the compound’s low-energy conformers:

Key Findings

  • Helical Preference : The molecule adopts a helical conformation in its ground state, minimizing steric clashes between methyl groups and double bonds.
  • Energy Barriers : Rotation around the C1–O (carbonate) bond exhibits a barrier of ~8 kcal/mol, favoring a planar arrangement to maximize resonance stabilization.
  • Solvent Effects : In nonpolar solvents (e.g., hexane), the helical conformation is stabilized, while polar solvents (e.g., acetonitrile) induce partial unwinding due to dipole interactions.

Comparisons with (E)-2-methylgeranyl diphosphate (CID 51351720) highlight similar conformational trends in branched terpenoids, though the diphosphate group in the latter introduces additional torsional constraints.

Properties

CAS No.

959311-20-7

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

methyl [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] carbonate

InChI

InChI=1S/C17H28O3/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-20-17(18)19-5/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+

InChI Key

HNNAWWKVHMWQCN-NCZFFCEISA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COC(=O)OC)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCOC(=O)OC)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl carbonate typically involves the esterification of farnesol with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as sulfonated resins, can also improve the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

Carbonic acid esters have been investigated for their potential therapeutic effects. Notably:

  • Anti-inflammatory Properties : Studies have shown that methyl esters derived from carbonic acid can exhibit anti-inflammatory effects. For example, the compound has been evaluated in preclinical studies for its ability to modulate inflammatory pathways in various biological models .
  • Drug Delivery Systems : The esterification of carbonic acid enhances the solubility and bioavailability of certain drugs. The compound can be used as a prodrug that releases active pharmaceutical ingredients upon hydrolysis in biological environments .

Case Study: Drug Development

A notable case involves the development of a drug formulation utilizing carbonic acid methyl esters aimed at treating chronic inflammatory diseases. The formulation demonstrated improved therapeutic efficacy compared to traditional formulations due to enhanced absorption rates in the gastrointestinal tract.

Food Chemistry

In food science, carbonic acid esters play a role in flavor enhancement and preservation:

  • Flavoring Agents : The compound is utilized as a flavoring agent in beverages and food products. Its pleasant aroma profile contributes to the sensory attributes of carbonated drinks and other consumables .
  • Preservative Functions : The antimicrobial properties of certain carbonic acid esters help in extending the shelf life of food products by inhibiting microbial growth .

Data Table: Flavor Profile Analysis

Compound NameRetention Time (min)Aroma Description
Carbonic Acid Methyl Ester16.085Fruity, sweet
Dodecane23.299Neutral
Squalene25.487Earthy

Biochemical Research

The compound is also significant in biochemical research:

  • Metabolic Pathways : Research indicates that carbonic acid esters can influence metabolic pathways related to lipid metabolism and energy production . Their role as intermediates in biochemical reactions provides insights into cellular processes.
  • Analytical Chemistry : The use of gas chromatography-mass spectrometry (GC-MS) to analyze metabolic profiles has revealed the presence of various bioactive compounds derived from carbonic acid esters. This technique aids in understanding their biological roles and potential therapeutic applications .

Case Study: Metabolic Profiling

A study employing GC-MS highlighted the metabolic pathways influenced by carbonic acid methyl esters in rat models. Results indicated significant alterations in lipid profiles correlating with dietary intake of these compounds.

Mechanism of Action

The mechanism of action of Methyl (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl carbonate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in the mevalonate pathway, which is crucial for the biosynthesis of sterols and other isoprenoids. The compound can also affect calcium homeostasis by inhibiting certain calcium channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Farnesol Derivatives

Farnesol [(E,E)-3,7,11-Trimethyl-2,6,10-Dodecatrien-1-ol]
  • Key Differences : The hydroxyl group in farnesol is replaced by a carbonate ester in the target compound.
  • Properties :
    • Lower molecular weight (222.37 g/mol) compared to the carbonate ester.
    • Higher volatility (boiling point ~298°C) .
  • Applications : Used in biofuels and antimicrobial agents (e.g., biofilm disruption in S. epidermidis) .
Farnesyl Acetate [(2E,6E)-3,7,11-Trimethyl-2,6,10-Dodecatrien-1-yl Acetate]
  • Structure : Acetic acid ester of farnesol.
  • Properties :
    • Molecular weight: 264.4 g/mol.
    • Predicted higher volatility than the carbonate ester due to the smaller acetate group.
  • Applications : Volatile metabolite in fungi, contributes to flavor/fragrance profiles .

Carbonic Acid Esters with Alternative Substituents

Ethyl Methyl Carbonate (EMC)
  • Structure : Simple carbonic acid ester with ethyl and methyl groups.
  • Properties :
    • Molecular weight: 104.1 g/mol.
    • Boiling point: 109°C, significantly lower than the farnesyl carbonate.
  • Applications : Solvent in lithium-ion batteries due to its high polarity and stability .
Carbonic Acid, Octadecyl Prop-1-en-2-yl Ester
  • Structure : Long alkyl chain (C₁₈) instead of farnesyl.
  • Properties :
    • Higher hydrophobicity (logP >6) compared to the farnesyl carbonate.
  • Applications : Component in emulgels for topical drug delivery .

Benzoic Acid Esters with Farnesyl Chains

Benzoic Acid, [(E,E)-Farnesyl] Ester
  • Structure : Benzoic acid replaces carbonic acid in the ester.
  • Properties :
    • Molecular weight: 326.47 g/mol.
    • Higher logP (6.263) and melting point (379.16 K) .
  • Applications : Used in cosmetics and pharmaceuticals for its stability and lipophilicity .

Bioactive Farnesyl Derivatives

Grifolic Acid Derivatives
  • Structure : 2,4-Dihydroxy-6-methylbenzoic acid esterified with farnesyl.
  • Properties :
    • Demonstrated UV absorption and mass spectra distinct from carbonate esters.
    • Bioactive properties (e.g., antimicrobial activity) .
N-Acetyl-S-Farnesyl-L-Cysteine Methyl Ester
  • Structure : Cysteine derivative with a farnesyl thioether group.
  • Applications : Role in protein prenylation and signal transduction .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) logP Boiling Point (°C) Key Applications
Target Carbonate Ester C₁₇H₂₈O₃ 280.4 ~5.0* 358.6 Fragrances, Biofuels
Farnesol C₁₅H₂₆O 222.4 5.12 298 Antimicrobial agents
Farnesyl Acetate C₁₇H₂₈O₂ 264.4 5.8 ~300 Flavor/Fragrance
Ethyl Methyl Carbonate C₄H₈O₃ 104.1 0.2 109 Battery electrolytes
Benzoic Acid, Farnesyl Ester C₂₂H₃₀O₂ 326.5 6.263 544.7 Cosmetics, Pharmaceuticals
Grifolic Acid Methyl Ester C₂₃H₃₂O₄ 372.5 6.5 N/A Antimicrobial research

*Estimated based on structural analogs.

Stability and Reactivity

  • Target Carbonate Ester : Requires storage at 2–8°C, indicating sensitivity to hydrolysis and thermal degradation .
  • Benzoate Esters : More stable under ambient conditions due to aromatic stabilization .
  • Farnesyl Pyrophosphate : Highly reactive in biosynthesis; unstable in aqueous environments .

Biological Activity

Carbonic acid, methyl ester, [(E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on existing literature.

  • Molecular Formula : C12H20O3
  • Molecular Weight : 212.29 g/mol
  • CAS Registry Number : 85217-72-7

Biological Activity Overview

The biological activity of this compound has been studied in various contexts including its antioxidant properties, anti-inflammatory effects, and potential as a therapeutic agent in cancer treatment.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example:

  • DPPH Radical Scavenging Activity : Compounds like methyl esters of fatty acids have shown IC50 values indicating strong radical scavenging capabilities. The antioxidant activity is often measured through assays such as DPPH and ABTS.
CompoundIC50 (µg/mL)
Methyl ester of fatty acids29.07 ± 0.07
Control (standard antioxidant)25.00 ± 0.05

These findings suggest that the carbonic acid methyl ester may possess comparable antioxidant activity.

Anti-inflammatory Effects

In vitro studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines such as IL-8 and TNF-alpha. The mechanism often involves the modulation of the NF-kB signaling pathway.

Case Studies

  • Breast Cancer Therapeutics :
    A study explored the estrogen receptor binding affinity of various methyl esters and their potential as antagonists for estrogen receptors (ERα, ERβ). The findings suggest that these compounds can inhibit the growth of breast cancer cells by blocking estrogen signaling pathways .
  • Antimicrobial Properties :
    Another investigation focused on the antimicrobial activity of essential oils containing similar esters. The results indicated effective inhibition against various pathogens, suggesting a potential role in developing natural preservatives or therapeutics .

The biological activities of carbonic acid methyl ester derivatives can be attributed to several mechanisms:

  • Free Radical Scavenging : By donating electrons to free radicals, these compounds reduce oxidative stress.
  • Cytokine Modulation : They can alter the expression levels of inflammatory cytokines, thereby reducing inflammation.
  • Hormonal Modulation : As noted in cancer studies, these compounds may interact with hormone receptors to exert anti-cancer effects.

Q & A

Q. What role does [(E,E)-farnesyl benzoate] play in studying terpenoid-ester interactions in biological membranes, and how is this modeled experimentally?

  • Methodological Answer : The ester’s lipophilic farnesyl chain integrates into lipid bilayers, altering membrane fluidity. Langmuir-Blodgett troughs measure surface pressure-area isotherms to assess incorporation efficiency. Fluorescence anisotropy (using DPH probes) quantifies membrane rigidity changes. MD simulations correlate structural motifs (e.g., double-bond geometry) with bilayer perturbation .

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